

Application Notes and Protocols for the GC-MS Analysis of Endrin-ketone

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Compound of Interest

Compound Name: Endrin-ketone

Cat. No.: B13788095

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Introduction

Endrin-ketone is a primary degradation product of endrin, a persistent organochlorine pesticide.[1] Due to its potential toxicity and persistence in the environment, the accurate and sensitive detection of **Endrin-ketone** is crucial for environmental monitoring and food safety.[2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of **Endrin-ketone** in various complex matrices.[1][3] These application notes provide a comprehensive protocol for the analysis of **Endrin-ketone** using GC-MS, intended for researchers, scientists, and drug development professionals.

Chemical Properties

Property	Value
Chemical Formula	C ₁₂ H ₈ Cl ₆ O[4]
Molecular Weight	380.909 g/mol [4]
CAS Number	53494-70-5[4]
Synonyms	δ-Ketoendrin, SD 2614[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of **Endrin-ketone**. Please note that these values can be influenced by the specific instrument, column, and analytical conditions.

Parameter	Value	Notes
Characteristic Ions (m/z)	317, 281, 101, 14.10, 17.2, 11.3, 10.8[6]	The most abundant ions are typically used for quantification and confirmation. The specific ions and their ratios should be confirmed with a standard.
Limit of Detection (LOD)	0.039 ppb (GC-ECD)[7]	LODs are matrix-dependent and should be experimentally determined. GC-MS/MS can achieve lower detection limits. [2][3]
Limit of Quantification (LOQ)	≤ 5 ng/mL (in whole milk by GC-MS/MS)[8]	LOQs are matrix-dependent and should be validated for each specific matrix and method.
Recovery	86% (at 10 ng/mL in whole milk)[8]	Recovery can vary depending on the sample matrix and extraction method.
Precision (%RSD)	< 20%	Relative Standard Deviation should be determined during method validation.[2][8]

Experimental Protocols

A detailed methodology for the analysis of **Endrin-ketone** by GC-MS is provided below. This protocol covers sample preparation for different matrices, instrumental analysis, and quality control.

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

a) Water Samples (Liquid-Liquid Extraction - LLE)[\[1\]](#)[\[3\]](#)

- Measure 1 liter of the water sample into a 2-liter separatory funnel.
- Spike the sample with a suitable surrogate standard.
- Add 60 mL of dichloromethane to the funnel.
- Shake the funnel vigorously for 2 minutes, venting periodically.
- Allow the layers to separate and collect the organic (bottom) layer.
- Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
- Combine the extracts and dry by passing through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator or a gentle stream of nitrogen.

b) Soil and Sediment Samples (Soxhlet Extraction)[\[1\]](#)[\[7\]](#)

- Air-dry the sample and sieve to remove large debris.
- Mix 10-20 g of the homogenized sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
- Spike the sample with a surrogate standard.
- Extract the sample for 16-24 hours in a Soxhlet apparatus with a 1:1 mixture of hexane and acetone.[\[1\]](#)[\[7\]](#)
- Concentrate the extract to a suitable volume.

c) Biological Tissues (QuEChERS Method)[\[8\]](#)[\[9\]](#)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for complex biological matrices.

- Homogenize 10-15 g of the sample.
- Add a surrogate standard and 10 mL of water.
- Add 10 mL of acetonitrile and shake vigorously.
- Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.[\[1\]](#)
- Centrifuge at 3000-4000 rpm for 5 minutes.[\[1\]](#)
- Transfer an aliquot of the upper acetonitrile layer for cleanup using dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) sorbent and magnesium sulfate to remove interferences like fatty acids.[\[1\]](#)
- Evaporate the cleaned extract and reconstitute in a suitable solvent for GC-MS analysis.

GC-MS Instrumental Analysis

The following are typical instrumental parameters. These should be optimized for the specific instrument and column used.

Parameter	Recommended Conditions
Gas Chromatograph	Agilent 7890B or equivalent[7]
Mass Spectrometer	Agilent 5977A or equivalent[7]
Injector	Split/splitless, 250 °C[7]
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7]
Carrier Gas	Helium at a constant flow of 1.2 mL/min[7]
Oven Temperature Program	Initial temperature of 80°C for 2 minutes, ramp at 30°C/min to 190°C, then ramp at 3.6°C/min to 250°C and hold for 8 minutes.[10]
MS Source Temperature	200 °C
Transfer Line Temperature	280 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for initial identification.[1]

Optional Derivatization

For improved chromatographic performance and sensitivity, derivatization of the keto group in **Endrin-ketone** can be performed.[8]

Methoximation-Silylation Protocol:[8]

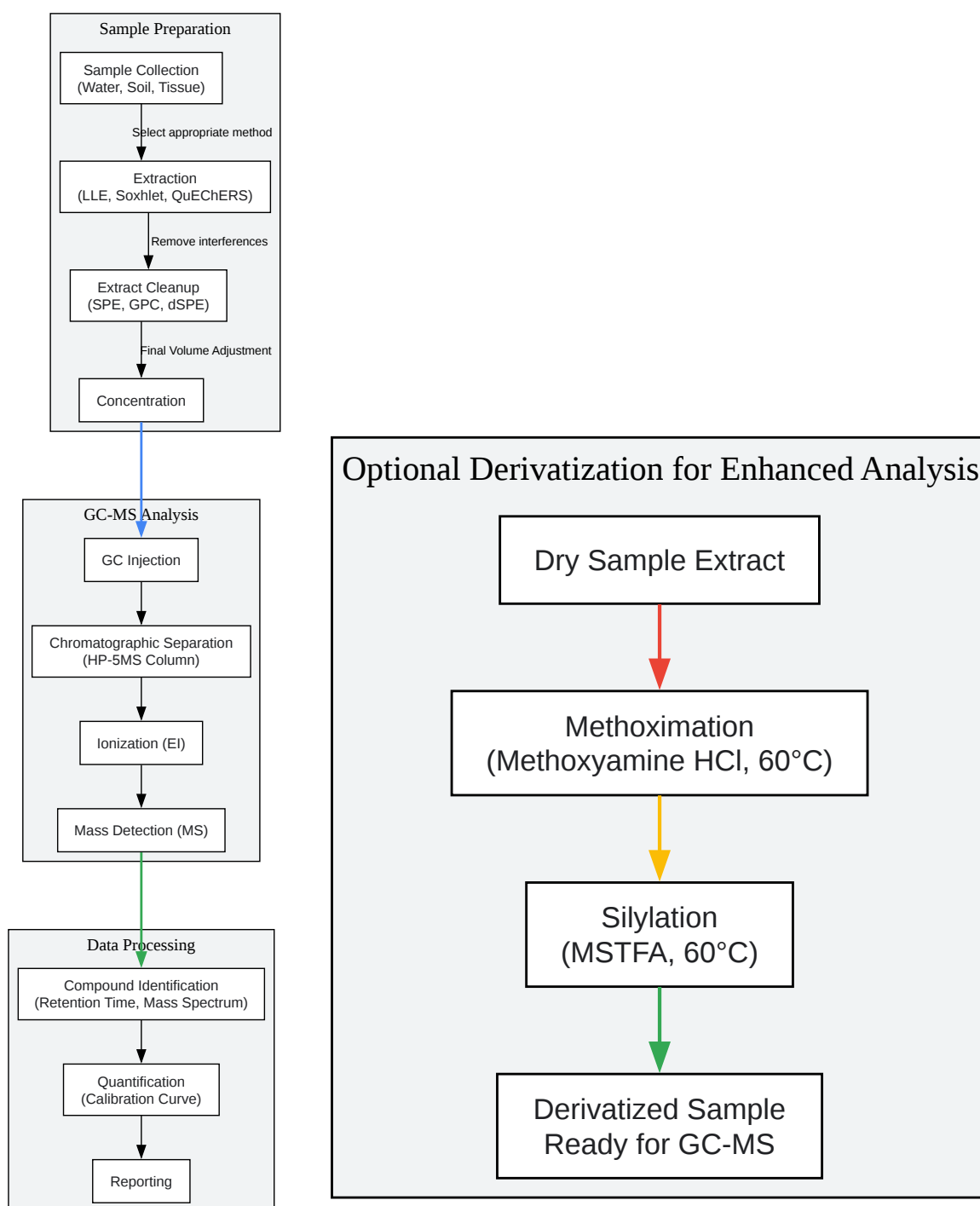
- Evaporate the sample extract to dryness under a gentle stream of nitrogen.
- Add 50 µL of methoxyamine hydrochloride solution in pyridine and heat at 60°C for 60 minutes.
- Cool to room temperature and add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

- Heat at 60°C for 30 minutes.
- After cooling, the derivatized sample is ready for GC-MS injection.

Quality Control

- Blanks: Analyze method blanks to check for contamination.
- Standards: Prepare a calibration curve using certified standards of **Endrin-ketone**.
- Surrogates: Spike all samples, blanks, and standards with a surrogate standard to monitor extraction efficiency.
- Degradation Check: Monitor for the degradation of endrin to **Endrin-ketone** and endrin aldehyde, which should not exceed 15%.[\[2\]](#)[\[11\]](#)

Visualizations



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